molecular formula C20H22N4O3S2 B11618668 9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618668
M. Wt: 430.5 g/mol
InChI Key: HGMPLJPPZCYQJB-QINSGFPZSA-N
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Description

9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective kinase inhibitor with significant research value in oncology and signal transduction studies. Its core structure, featuring a pyridopyrimidinone scaffold, is designed to act as a ATP-competitive inhibitor , effectively blocking the activity of specific protein kinases. This compound is a key chemical tool for probing the phosphoinositide 3-kinase (PI3K) pathway , a critical signaling cascade frequently dysregulated in cancers. Researchers utilize this molecule to investigate the mechanistic roles of kinases in cell proliferation, survival, and apoptosis , providing crucial insights for the development of novel targeted therapeutics. Its application extends to biochemical assays for high-throughput screening and the validation of new kinase targets, making it an indispensable asset for chemical biology and drug discovery programs focused on kinase-driven pathologies .

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O3S2/c1-3-6-24-19(26)15(29-20(24)28)12-14-17(22-8-10-27-11-9-22)21-16-13(2)5-4-7-23(16)18(14)25/h4-5,7,12H,3,6,8-11H2,1-2H3/b15-12-

InChI Key

HGMPLJPPZCYQJB-QINSGFPZSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the morpholine ring and the thiazolidin-5-ylidene moiety. Key reagents and conditions include:

    Starting Materials: Appropriate pyrimidine derivatives, morpholine, and thiazolidine-2-thione.

    Reagents: Common reagents such as acetic anhydride, sulfur, and various catalysts.

    Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. Studies have focused on its ability to inhibit the growth of various cancer cell lines through mechanisms that may involve modulation of enzyme activities or receptor functions. For instance:

  • Mechanism of Action : The compound interacts with specific kinases or signaling molecules involved in cancer pathways.
  • Case Studies : In vitro studies have shown effective cytotoxicity against several tumor cell lines, with IC50 values indicating significant potency compared to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics:

Bacterial StrainMIC (μmol/L)Reference Compound
Staphylococcus aureus4–10Cefotaxime
Bacillus subtilis6–12Cefotaxime
Salmonella typhi8Cefotaxime

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Drug Discovery and Development

The structural complexity and biological activity of this compound make it a valuable intermediate in drug discovery:

  • Targeted Therapies : It is being explored for its potential in developing targeted therapies for diseases such as cancer and bacterial infections.
  • Novel Formulations : The unique chemical properties allow for modifications that can enhance efficacy and reduce side effects.

Bioconjugation Applications

Due to its functional groups, the compound is suitable for bioconjugation processes:

  • Diagnostics and Therapeutics : It can facilitate the attachment of biomolecules to surfaces or other compounds, enhancing the effectiveness of diagnostic tools and therapeutic agents.

Material Science

In material science, this compound can be utilized to improve the properties of advanced materials:

  • Durability and Stability : Its incorporation into formulations can enhance thermal stability and durability, which are crucial for applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The 4-morpholinyl group in the target compound improves aqueous solubility compared to purely hydrophobic substituents (e.g., 3-bromophenyl in BPIPP) .
  • Unlike aldose reductase inhibitors (), the target compound lacks hydroxyl groups, which may reduce antioxidant efficacy but avoid metabolic instability .

Antimicrobial Resistance Modulation

Pyridopyrimidines like ABI-PP inhibit RND-type efflux pumps (e.g., AcrB, MexB) by binding to a hydrophobic distal pocket, disrupting substrate extrusion . The target compound’s thioxo-thiazolidinone group may similarly interact with efflux pump residues (e.g., Phe178), but its morpholinyl substituent could limit penetration into Gram-negative bacteria compared to ABI-PP’s hydrophobic tail .

Antioxidant and Enzyme Inhibition

Aldose reductase inhibitors () with hydroxyl groups exhibit superior antioxidant activity (e.g., 50% TBARS inhibition at 10 µM). The target compound’s lack of hydroxyls likely diminishes this effect, but its thioxo group may confer redox activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound ABI-PP () BPIPP () Aldose Reductase Inhibitor ()
LogP ~3.1 (predicted) 4.8 5.2 2.7
Solubility Moderate (morpholinyl) Low Low High (hydroxyl groups)
Metabolic Stability High (no hydroxyls) Moderate Low (bromophenyl) Low (catechol oxidation)

Biological Activity

The compound 9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in anti-inflammatory and antitumor applications. This article reviews the biological activity of this compound based on current research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S with a molecular weight of approximately 529.7 g/mol . The structure integrates a pyrido[1,2-a]pyrimidin-4-one core, a morpholinyl group, and a thiazolidinone moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H22N4O3SC_{20}H_{22}N_{4}O_{3}S
Molecular Weight529.7 g/mol
Core StructurePyrido[1,2-a]pyrimidin-4-one
Functional GroupsMorpholinyl, Thiazolidinone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. Notably, it has shown potential in:

  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
  • Antitumor Activity : Interaction studies suggest that it can bind to kinases involved in cancer cell signaling pathways, potentially inhibiting tumor growth.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds and their derivatives:

  • Antimicrobial Activity : A study on derivatives of thiazolidinones indicated that modifications at specific positions significantly affect their antimicrobial efficacy. The presence of certain substituents was found to enhance antibacterial activity against gram-negative strains .
  • Enzyme Interaction Studies : Research has shown that compounds with similar structures can inhibit cytochrome P450 enzymes (CYPs), affecting drug metabolism and clearance rates. For instance, some derivatives demonstrated potential as CYP inhibitors, which may influence their pharmacokinetics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific functional groups significantly impact biological activity. For example, replacing the morpholinyl group with other amines altered receptor interactions and enzyme inhibition profiles .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique aspects of 9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one:

Compound NameStructural FeaturesUnique Aspects
9-Methyl-2-{[3-(4-methylbenzyl)amino]-3-{(Z)-(4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo...Contains a methylbenzyl groupDifferent receptor interactions due to benzyl ring
2-(4-benzylpiperazin-1-yl)-9-methyl...Incorporates a piperazine ringPotentially altered pharmacokinetics due to piperazine
9-Methyl-[Z]-[(4-Oxo -3-propyl -2-thioxo...Similar thiazolidinone moietyVariations in side chain may affect activity

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step protocols, including:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation reactions under acidic or basic conditions .
  • Introduction of the morpholinyl group via nucleophilic substitution or coupling reactions .
  • Z-configuration stabilization of the thiazolidinone moiety using controlled condensation with aldehydes (e.g., acetic acid catalysis) . Optimization strategies include:
  • Screening catalysts (e.g., p-toluenesulfonic acid) and solvents (ethanol/DMF mixtures) to enhance regioselectivity .
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • NMR spectroscopy : Assigns proton environments (e.g., morpholinyl methylene protons at δ 3.6–3.8 ppm) and confirms Z/E isomerism via coupling constants .
  • LC-MS : Validates molecular weight ([M+H]+ expected ~530–550 Da) and detects impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiazolidinone and pyrimidinone moieties .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Stereochemical variability : Z-configuration in the thiazolidinone group is critical for target binding; improper isolation can lead to inactive E-isomers .
  • Purity thresholds : Impurities ≥0.5% (e.g., unreacted morpholinyl precursors) may skew dose-response curves. Use preparative HPLC for ≥98% purity .
  • Assay conditions : Adjust parameters like buffer pH (e.g., 7.4 vs. 6.5) to match physiological environments .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Scaffold diversification : Replace the morpholinyl group with piperazinyl or thiomorpholinyl groups to assess impact on solubility and target affinity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the thioxo group) .
  • In vitro profiling : Test derivatives against panels of kinases or oxidoreductases to map selectivity .

Q. How can researchers address solubility challenges in in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug strategies : Introduce hydrolyzable esters at the pyrimidinone carbonyl group to improve bioavailability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can increase plasma half-life .

Data Interpretation and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50 values with 95% confidence intervals .
  • ANOVA with post hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for antioxidant activity assays) .
  • Principal component analysis (PCA) : Identify outliers in high-throughput screening datasets .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours .
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., hydrolyzed morpholinyl groups) .

Methodological Challenges

Q. What strategies mitigate synthetic bottlenecks in scaling up production for preclinical trials?

  • Flow chemistry : Optimize exothermic steps (e.g., cyclocondensation) in continuous reactors to improve safety and reproducibility .
  • Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., 2-MeTHF) .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • Photoaffinity labeling : Incorporate azide or diazirine groups into derivatives for crosslinking and target identification .

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